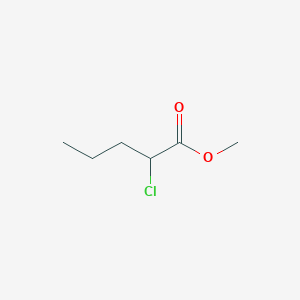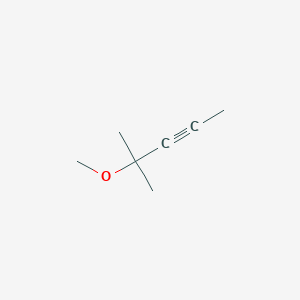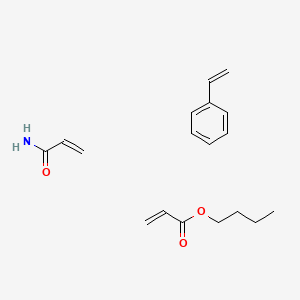
Butyl prop-2-enoate;prop-2-enamide;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl prop-2-enoate, prop-2-enamide, and styrene are components of a copolymer that is widely used in various industrial applications. This compound is known for its versatility and is utilized in the production of synthetic resins, fibers, rubbers, plastics, coatings, adhesives, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate involves the esterification of acrylic acid with butanol, typically catalyzed by an acid Styrene is synthesized via the dehydrogenation of ethylbenzene .
Industrial Production Methods
Industrial production of these compounds often involves large-scale chemical processes. For example, butyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with butanol . Prop-2-enamide is produced by the hydration of acrylonitrile in the presence of a copper catalyst. Styrene is produced by the catalytic dehydrogenation of ethylbenzene .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Butyl prop-2-enoate can undergo oxidation reactions to form butyl prop-2-enoic acid.
Reduction: Prop-2-enamide can be reduced to form prop-2-enamine.
Substitution: Styrene can undergo substitution reactions, such as halogenation, to form various substituted styrenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Butyl prop-2-enoic acid.
Reduction: Prop-2-enamine.
Substitution: Various substituted styrenes.
Applications De Recherche Scientifique
Butyl prop-2-enoate, prop-2-enamide, and styrene have numerous applications in scientific research:
Chemistry: Used in the synthesis of polymers and copolymers for various applications.
Biology: Prop-2-enamide is used in the study of protein interactions and as a cross-linking agent in gel electrophoresis.
Medicine: These compounds are used in the development of drug delivery systems and biomedical devices.
Industry: Widely used in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of these compounds varies depending on their application. For example, in polymerization reactions, butyl prop-2-enoate, prop-2-enamide, and styrene undergo free radical polymerization to form copolymers. The molecular targets and pathways involved include the formation of free radicals and the subsequent propagation of the polymer chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acrylate: Similar to butyl prop-2-enoate but with different ester groups.
Acrylamide: Similar to prop-2-enamide but with different functional groups.
Vinylbenzene: Similar to styrene but with different substituents
Uniqueness
Butyl prop-2-enoate, prop-2-enamide, and styrene are unique due to their ability to form copolymers with a wide range of properties. This versatility makes them valuable in various industrial and research applications .
Propriétés
Numéro CAS |
25037-33-6 |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
butyl prop-2-enoate;prop-2-enamide;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C3H5NO/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2,(H2,4,5) |
Clé InChI |
DMYJYHOOOWLWOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)N |
Numéros CAS associés |
25037-33-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
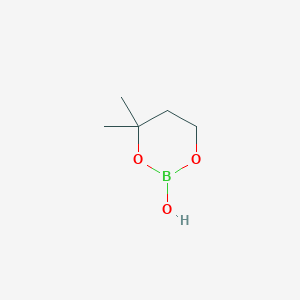
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
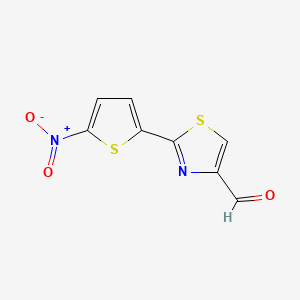
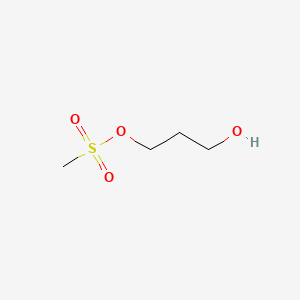
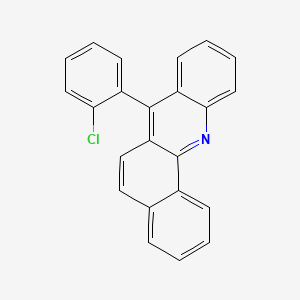
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)

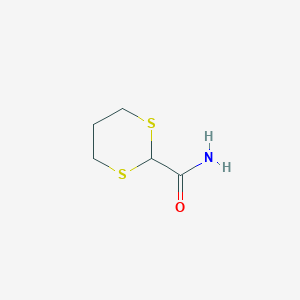
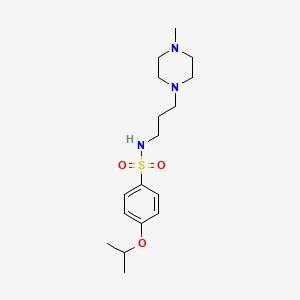
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
